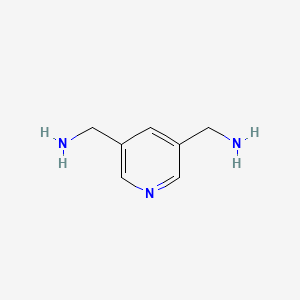

3,5-Bis(aminomethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFNLXWZKPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635070 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94413-66-8 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Direct Synthetic Routes to 3,5-Bis(aminomethyl)pyridine

Direct synthesis of the parent compound, this compound, can be achieved through several key reactions starting from readily available pyridine (B92270) derivatives.

Reaction of 3,5-bis(chloromethyl)pyridine (B1338288) with ammonia (B1221849)

A common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction of 3,5-bis(chloromethyl)pyridine with ammonia. The chloromethyl groups at the 3 and 5 positions of the pyridine ring are highly reactive towards nucleophiles, facilitating the displacement of chloride ions by amino groups. This reaction is typically carried out in a suitable solvent, and the resulting product is often isolated as a dihydrochloride (B599025) salt. adventchembio.comadventchembio.com The starting material, 3,5-bis(chloromethyl)pyridine, can be synthesized from 3,5-lutidine (3,5-dimethylpyridine) via chlorination using reagents like N-chlorosuccinimide (NCS).

Table 1: Synthesis of 3,5-Bis(chloromethyl)pyridine

| Starting Material | Reagent | Solvent | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| 3,5-Lutidine | N-Chlorosuccinimide (NCS) | Carbon tetrachloride | Ambient to slightly elevated | Good | Suitable for further synthesis |

Novel Approaches for C3-Selective Functionalization of Pyridine Rings

The inherent electronic properties of the pyridine ring make direct C-H functionalization at the C3 and C5 positions challenging. nih.govresearchgate.net However, recent advancements in synthetic chemistry have led to novel strategies to achieve this selectivity. One such approach involves the umpolung (polarity reversal) of pyridine's reactivity. For instance, the use of 1-amidopyridin-1-ium salts allows for a formal C-H activation at the C3 position, enabling the introduction of aminomethyl groups. rsc.org Another strategy utilizes Zincke imine intermediates, formed from the reaction of pyridines with 2,4-dinitrophenylamine, to direct functionalization to the C3 position. nih.gov These methods provide a powerful platform for accessing 3-substituted and, by extension, 3,5-disubstituted pyridines that were previously difficult to obtain. nih.govacs.org

Cyclocondensation Reactions Involving Aminomethylpyridines

Cyclocondensation reactions represent a versatile strategy for constructing more complex heterocyclic systems incorporating the aminomethylpyridine moiety. For example, 2-(aminomethyl)pyridines can undergo cyclocondensation with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. beilstein-journals.orgresearchgate.net This type of reaction, often carried out in a medium like polyphosphoric acid (PPA), demonstrates the utility of aminomethylpyridines as building blocks for fused heterocyclic scaffolds. researchgate.net Similarly, cyclocondensation of 1,2,3-triazole-4(5)-amines can lead to the formation of triazolo-annulated pyridines. nuph.edu.ua These reactions highlight the synthetic potential of aminomethylpyridines in constructing diverse and complex molecular architectures. rsc.org

Preparation of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications, such as in the design of ligands with enhanced coordination capabilities.

Palladium-Catalyzed Amination Techniques

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful tool for forming carbon-nitrogen bonds. This methodology is highly effective for the synthesis of substituted aminopyridines. mdpi.comresearchgate.net For instance, palladium catalysts can be used to couple halo-pyridines with various amines to introduce substituted amino groups at the 3 and 5 positions. researchgate.netmit.edu The development of specialized palladium precatalysts and bulky electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of these reactions, allowing for the amination of even challenging substrates under mild conditions. mit.edunih.gov This technique has been successfully applied to synthesize a variety of N-substituted di(pyridin-2-yl)amine-based ligands. mdpi.com

Table 2: Palladium-Catalyzed Amination for Substituted Pyridines

| Substrate | Amine | Catalyst System | Result | Reference |

|---|---|---|---|---|

| 2-bromo-5-(trifluoromethyl)pyridine | Aromatic amines | Pd(dba)₂/BINAP | N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines | mdpi.com |

| Halo-7-azaindoles | Primary and secondary amines | Palladium precatalysts | Cross-coupling products in high yield | mit.edu |

Derivatization for Enhanced Ligand Properties

The primary amino groups of this compound serve as versatile handles for further derivatization to create ligands with enhanced properties for coordination chemistry and catalysis. semanticscholar.org For example, these amino groups can be reacted with various electrophiles to introduce new functional groups. This can lead to the formation of multidentate ligands capable of forming stable complexes with a variety of metal ions. nih.gov The design and synthesis of such ligands are crucial for developing new MRI contrast agents, radiopharmaceuticals, and catalysts. nih.govacs.org The introduction of substituents on the pyridine ring or the aminomethyl groups can influence the ligand's steric and electronic properties, thereby modulating the stability and reactivity of its metal complexes. nih.gov

Challenges and Future Directions in Synthetic Accessibility

Despite the established routes, the synthesis of this compound is not without its challenges. These challenges inform the direction of future research aimed at improving synthetic accessibility.

Current Challenges:

Over-reduction: During the catalytic hydrogenation of 3,5-dicyanopyridine, the pyridine ring itself is susceptible to reduction, especially under harsh conditions (high temperature and pressure). This can lead to the formation of piperidine (B6355638) derivatives, reducing the yield of the desired aromatic product.

Byproduct Formation: The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, leading to complex product mixtures and difficult purification. The addition of ammonia can mitigate this but does not always eliminate it completely.

High-Pressure Requirements: Traditional catalytic hydrogenation often necessitates specialized high-pressure reactors, which may not be accessible in all laboratory settings and pose safety concerns.

Future Directions:

The future of synthesizing this compound lies in the development of more efficient, selective, and sustainable methods. Key areas for advancement include:

Advanced Catalysis: The design of highly selective catalysts that can efficiently reduce the nitrile groups without affecting the pyridine ring under mild conditions is a primary goal. This includes the exploration of nanoparticle catalysts and bimetallic systems that may offer superior activity and selectivity.

Alternative Reducing Agents: Investigating alternative, non-catalytic reduction methods could circumvent the challenges of hydrogenation. Reagents like sodium borohydride (B1222165) in the presence of a transition metal salt have shown promise for nitrile reductions and could be optimized for this specific substrate.

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer significant advantages in terms of safety, scalability, and control over reaction parameters. This is particularly relevant for managing the exothermicity and safety of hydrogenation reactions.

Biocatalysis: The use of enzymes, such as nitrile reductases, could offer an environmentally benign and highly selective route to the desired diamine, operating under mild aqueous conditions. While still a developing field, biocatalysis holds considerable promise for the future of amine synthesis.

By addressing these challenges and exploring these future directions, the scientific community can improve the accessibility of this compound, thereby facilitating its broader application in science and technology.

Coordination Chemistry of 3,5 Bis Aminomethyl Pyridine Ligands

Ligand Properties and Coordination Modes

3,5-Bis(aminomethyl)pyridine possesses two primary amine functionalities and a pyridine (B92270) nitrogen atom, all of which can act as donor sites for metal coordination. This arrangement of donor atoms allows the ligand to adopt several coordination modes, making it a flexible building block in the design of coordination compounds.

Bidentate and Polydentate Chelation

This compound can function as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen and one of the aminomethyl groups. This mode of coordination results in the formation of a stable six-membered chelate ring. The flexibility of the aminomethyl side arms allows for some conformational adaptability to accommodate the geometric preferences of different metal ions.

In addition to simple bidentate chelation, the presence of a second aminomethyl group provides the potential for higher denticity. Depending on the metal-to-ligand ratio and the nature of the metal ion, the ligand can coordinate in a tridentate fashion, utilizing both aminomethyl groups and the pyridine nitrogen. This polydentate chelation can lead to the formation of highly stable complexes.

Bridging Ligand Architectures

One of the most significant features of this compound is its ability to act as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways. For instance, the two aminomethyl groups can coordinate to two different metal ions, while the pyridine nitrogen may or may not be involved in coordination. This leads to the formation of one-dimensional chains, two-dimensional layers, or even complex three-dimensional frameworks. iucr.orgnih.govnih.gov

In some structures, the pyridine nitrogen of one ligand and an aminomethyl nitrogen from another ligand can coordinate to the same metal center, creating intricate bridged assemblies. nih.gov The combination of bridging and chelation modes allows for the construction of sophisticated coordination polymers with varying dimensionalities and topologies. nih.gov For example, in certain cadmium and zinc thiocyanate (B1210189) complexes, this compound ligands link metal cations into layers. researchgate.net

Influence of Ligand Geometry on Metal Coordination

The geometry of the this compound ligand plays a crucial role in determining the structure of the resulting metal complexes. The meta-substitution pattern of the aminomethyl groups on the pyridine ring imposes specific spatial constraints on the coordination environment. This fixed arrangement of donor atoms can direct the self-assembly of metal-ligand systems into predictable architectures.

For instance, the distance and angle between the two aminomethyl groups influence the size and shape of the coordination cavities that can be formed. This preorganization can be exploited in crystal engineering to design coordination polymers with desired network topologies. The steric hindrance and electronic effects of the ligand also influence the coordination number and geometry of the metal center. mdpi.com

Formation and Structural Characterization of Metal Complexes

The versatility of this compound as a ligand has led to the synthesis and characterization of a wide range of metal complexes, particularly with transition metals.

Transition Metal Complexes (e.g., Mn(II), Co(II), Zn(II), Cu(II), Ag(I))

Complexes of this compound with various transition metals have been extensively studied. In many of these complexes, the metal ions exhibit an octahedral coordination geometry. iucr.orgnih.govscirp.org

For example, in a manganese(II) thiocyanate complex, the Mn(II) cation is octahedrally coordinated by two terminal N-bonded thiocyanate anions and four this compound ligands. iucr.org Similarly, a cobalt(II) complex with the same coligands also shows an octahedral coordination around the Co(II) cation. nih.gov The reaction of Co(NCS)₂ with 3-(aminomethyl)pyridine (B1677787) leads to the formation of crystals where the Co(II) cations are octahedrally coordinated by two terminal N-bonded thiocyanate anions and four 3-(aminomethyl)pyridine coligands. nih.gov In this structure, the Co(II) cations are linked by the coligands into layers. nih.gov

In the case of a zinc(II) thiocyanate complex, dimers are formed where two Zn(II) cations are linked by two this compound ligands. nih.gov Copper(II) complexes of Schiff bases derived from (aminomethyl)pyridines have also been synthesized and characterized, with some exhibiting square planar geometry. semanticscholar.org Silver(I) complexes with 3-aminomethylpyridine have been shown to form either a folded macrocycle or a linear coordination polymer depending on the crystallization temperature when a 1:1 ligand-to-metal ratio is used. acs.org

The following table summarizes the coordination environments of some transition metal complexes with ligands containing the aminomethylpyridine moiety.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Mn(II) | 3-(aminomethyl)pyridine, thiocyanate | Octahedral | iucr.org |

| Co(II) | 3-(aminomethyl)pyridine, thiocyanate | Octahedral | nih.gov |

| Zn(II) | 3-(aminomethyl)pyridine, thiocyanate | Dimeric | nih.govresearchgate.net |

| Cu(II) | Schiff base of (aminomethyl)pyridine | Square Planar | semanticscholar.org |

| Ag(I) | 3-aminomethylpyridine | Macrocyclic/Polymeric | acs.org |

The predictable coordination behavior of this compound makes it a valuable tool in crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. researchgate.net The self-assembly of metal ions and this compound ligands can lead to the formation of well-defined supramolecular architectures. nih.gov

Isotypism and Comparative Structural Studies

Isotypism, the phenomenon where different chemical compounds crystallize in the same or very similar structures, is observed in complexes of this compound. A notable example is the series of compounds with the general formula [M(NCS)2(C6H8N2)2]n, where M can be manganese(II), cobalt(II), zinc(II), or cadmium(II). iucr.orgiucr.org These compounds are isotypic, meaning they share the same crystal structure. iucr.org

In these structures, the metal cation is situated on a center of inversion and exhibits an octahedral coordination geometry. The coordination sphere is composed of two terminally N-bonded thiocyanate anions and four 3-(aminomethyl)pyridine coligands. iucr.org Two of these coligands coordinate through their pyridine nitrogen atoms, while the other two coordinate via their amino nitrogen atoms, all in a trans configuration. iucr.orgnih.gov The 3-(aminomethyl)pyridine ligands act as bridges, connecting the metal cations to form layers. These layers are further assembled into a three-dimensional network through N—H⋯S hydrogen bonds. iucr.org

Comparative structural studies also extend to complexes with different but related ligands. For example, the coordination of bis(3,5-dimethylpyrazol-1-yl)methane with group 11 metals has been studied, revealing different coordination geometries and supramolecular structures influenced by the metal-to-ligand ratio and the presence of counteranions. csic.es

| Compound Formula | Metal Ion (M) | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [Mn(NCS)2(C6H8N2)2]n | Mn(II) | Octahedral | Isotypic with Co, Zn, and Cd analogues. iucr.org |

| [Co(NCS)2(C6H8N2)2]n | Co(II) | Octahedral | All-trans configuration with terminal N-bonded thiocyanate. nih.gov |

| [Zn(NCS)2(C6H8N2)2]n | Zn(II) | Octahedral | Forms layers connected by N—H⋯S hydrogen bonds. iucr.org |

| [Cd(NCS)2(C6H8N2)2]n | Cd(II) | Octahedral | Can exhibit μ-1,3-bridging thiocyanate anions. iucr.org |

Influence of Anions and Solvent on Coordination Geometry

The coordination geometry of metal complexes derived from this compound and related ligands is significantly influenced by the nature of the anions and solvent molecules present during synthesis and crystallization. These components can either directly coordinate to the metal center or influence the crystal packing through non-covalent interactions, thereby dictating the final structure.

The choice of anion can lead to different coordination modes. For instance, in copper(II) salicylate (B1505791) complexes with 2-aminomethylpyridine, the salicylate anion can exhibit different bonding modes. researchgate.net The anion can also play a crucial role in the formation of supramolecular architectures. In complexes of bis(methylthio)methane, the anion's nature influences the resulting structure. acs.org Similarly, in copper(II) metallocages, the anion directs the formation of different structures, including coordination chains and complex double salts. acs.org

The effect of both anions and solvent is evident in the temperature-dependent crystallization of silver(I) complexes with 3-aminomethylpyridine. With a non-interacting anion, a 1:1 ligand-to-metal ratio can lead to different structures depending on the crystallization temperature. A 2:1 ratio also shows temperature dependence, forming either a one-dimensional or a two-dimensional coordination polymer at low and high temperatures, respectively. acs.org The introduction of another ligand, such as 2,2'-bipyridine, can completely alter the outcome, preventing the formation of the previous structures and instead forming a discrete Ag-Ag linked complex. acs.org

Spin-Crossover Phenomena in Iron(II) Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. rsc.org This property is of great interest for the development of molecular switches and data storage devices.

Iron(II) complexes are particularly known to exhibit SCO. The ligand field strength around the iron(II) center is a critical factor in determining whether a complex will display SCO behavior. Ligands based on this compound and its derivatives have been employed to create iron(II) complexes that exhibit spin transitions.

For example, dinuclear iron(II) complexes with bis-terdentate triazole-based ligands featuring pendant pyrazine (B50134) groups, derived from 2-(aminomethyl)pyrazine, have been synthesized. figshare.com These complexes undergo gradual and incomplete spin transitions, being mostly in the [HS-HS] state at room temperature and transitioning to a mixed '[HS-LS]' state at low temperatures. figshare.com

In another study, the introduction of electron-withdrawing chloride substituents on a related triazole-based ligand led to a more complete spin transition in the resulting dinuclear iron(II) complex. rsc.org This complex also exhibited the Light-Induced Excited Spin State Trapping (LIESST) effect, where irradiation with light at low temperatures can trap the complex in a metastable high-spin state. rsc.orgtandfonline.com

The design of the ligand is crucial. A versatile 4-substituted 3,5-bis(2-pyridyl)-1,2,4-triazole ligand with a reactive aminomethyl group has been developed. nih.gov Mononuclear iron(II) complexes with this ligand showed very gradual and incomplete spin crossover. nih.gov The subtle balance of electronic and steric effects of the ligand framework dictates the nature and completeness of the spin transition.

| Complex | Ligand Type | Spin Transition Behavior | Key Observation |

|---|---|---|---|

| FeII2(PZMAT)24∙MeOH∙2H2O | Bis-terdentate triazole with pyrazine | Gradual, incomplete [HS-HS] to '[HS-LS]' | Transition occurs from room temperature to 50 K. figshare.com |

| [Fe2L35(NCS)4] | Triazole-based with chloride substituents | Complete spin transition | Exhibits LIESST effect. rsc.org |

| [Fe(Rdpt)2(NCBH3)2] | 4-substituted 3,5-bis(2-pyridyl)-1,2,4-triazole | Very gradual, incomplete SCO | Mostly high spin at 300 K, transitioning to half or three-quarters high spin at 50 K. nih.gov |

Kinetic and Thermodynamic Aspects of Complex Formation

The study of the kinetic and thermodynamic aspects of complex formation provides fundamental insights into the stability and formation mechanisms of metal complexes with this compound and its derivatives. These studies often involve techniques like potentiometry and calorimetry to determine stability constants, and enthalpy and entropy changes of complexation. akjournals.com

The thermodynamic stability of complexes is influenced by several factors, including the nature of the metal ion, the ligand structure, and the solvent. For instance, the thermodynamics of complex formation between silver(I) and the tripodal ligand tris[(2-pyridyl)methyl]amine (TPA) have been studied in aprotic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF). akjournals.com The TPA ligand generally forms less stable complexes compared to aliphatic tripodal polyamines, which is attributed to the higher structural rigidity of TPA and the lower σ-donor ability of its pyridinic moieties. akjournals.com

Solvation plays a crucial role in the thermodynamics of complex formation. The weaker interaction of Ag(I) with TPA compared to another tertiary amine ligand has been attributed to differences in solvation rather than steric or σ-donor effects. akjournals.com The relative stability of bimetallic species formed with a larger ligand, 6,6'-bis-[bis-(2-pyridylmethyl)aminomethyl]-2,2'-bipyridine (BTPA), is significantly influenced by the different solvation of the Ag(I) ion in DMSO and DMF. akjournals.com

The formation of ternary complexes has also been investigated. Studies on the formation equilibria of ternary complexes of dimethyltin(IV) with ligands like 4-hydroxymethyl imidazole (B134444) and 2,6-dihydroxymethyl pyridine have shown that these complexes are formed through a simultaneous mechanism. researchgate.net The stability constants and thermodynamic parameters (ΔH° and ΔS°) for these complexes have been determined, providing a comprehensive understanding of their formation in solution. researchgate.net

Advanced Spectroscopic Elucidation of Coordination Environments

Advanced spectroscopic techniques are indispensable for characterizing the coordination environments of metal complexes with this compound and its derivatives, particularly in the solution phase. Among these, multinuclear magnetic resonance spectroscopy is a powerful tool.

Multinuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ⁵¹V NMR) for Solution-Phase Studies

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and, where applicable, metal-specific nuclei like ⁵¹V, provides detailed information about the structure, dynamics, and speciation of complexes in solution.

¹H and ¹³C NMR are fundamental for confirming the structure of the ligand and its complexes. The chemical shifts of the protons and carbons in the ligand change upon coordination to a metal ion, providing clues about the coordination sites. For example, the ¹H and ¹³C NMR spectra of 3,5-bis[bis(2-pyridylmethyl)aminomethyl]toluene have been reported, with chemical shifts referenced to the residual solvent resonances. at.ua In studies of peroxovanadium(V) complexes with 3-aminomethyl-pyridine derivatives, ¹H and ¹³C NMR, in conjunction with HSQC experiments, were used to identify the formation of new six-coordinate peroxovanadate species in solution. researchgate.net

⁵¹V NMR is a particularly useful technique for studying vanadium complexes. The chemical shift of the ⁵¹V nucleus is highly sensitive to the coordination environment around the vanadium center. In the study of peroxovanadium(V) complexes, ⁵¹V NMR was instrumental in investigating the coordination interactions and understanding the substitution effects of the pyridine ligands. researchgate.net Combined with single-crystal X-ray diffraction, ⁵¹V NMR helped to distinguish between hexa- and hepta-coordinated peroxovanadium species in solution. researchgate.net

These NMR techniques, often used in combination and at variable temperatures, allow for the elucidation of complex solution equilibria, including the identification of isomers and the determination of their relative populations. For instance, in a study of a peroxovanadium(V) complex with 5-amino-1,10-phenanthroline, a pair of isomers with different coordination modes were observed in solution using multinuclear NMR. researchgate.net

| Compound | Nucleus | Solvent | Key Chemical Shifts (ppm) |

|---|---|---|---|

| 3-(aminomethyl)pyridine | ¹H | CDCl3 | 8.52, 7.663, 7.262, 3.893, 1.54 chemicalbook.com |

| 3-(aminomethyl)pyridine | ¹H | DMSO | 8.75, 7.88, 7.42, 8.59, 3.85, 2.06 chemicalbook.com |

| 3,5-Bis[bis(2-pyridylmethyl)aminomethyl]toluene | ¹H | DMSO-d6 | 8.44, 7.70, 7.54, 7.40, 7.19, 3.73, 2.48 at.ua |

| 3,5-Bis[bis(2-pyridylmethyl)aminomethyl]toluene | ¹³C | DMSO-d6 | 159.48, 158.70, 149.24, 136.93, 122.99, 122.54, 121.25, 59.90 at.ua |

Infrared and Raman Spectroscopy for Vibrational Analysis of Metal-Ligand Interactions

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. In the context of coordination chemistry, these methods provide significant insights into the interactions between a metal center and its ligands. For complexes involving this compound, vibrational spectroscopy can confirm the coordination of the ligand to the metal ion and elucidate the nature of the metal-ligand bond.

When this compound coordinates to a metal ion, characteristic shifts in the vibrational frequencies of its functional groups are observed. The coordination of the pyridine nitrogen and the amino groups to the metal center restricts their vibrational freedom, leading to changes in the positions and intensities of their corresponding IR and Raman bands.

A key vibrational mode to monitor is the C=N stretching vibration within the pyridine ring. In Schiff base complexes derived from aminopyridines, this band is typically observed in the region of 1631–1588 cm⁻¹. semanticscholar.org The coordination of the pyridine nitrogen to a metal center can cause a noticeable shift in this band. For instance, in a manganese(II) thiocyanate complex with 3-(aminomethyl)pyridine, a ligand structurally related to this compound, the CN stretching vibration of the thiocyanate anions was observed at 2067 cm⁻¹, indicating terminal N-bonding of the anionic ligands. iucr.org

The amino groups of this compound are also actively involved in coordination. The N-H stretching vibrations, typically found in the 3500-3200 cm⁻¹ region, are sensitive to coordination and hydrogen bonding. e-bookshelf.de Upon complexation, these bands may shift to lower frequencies, reflecting the formation of metal-N bonds. Furthermore, the H-N-H wagging and deformation modes, which appear at lower frequencies, also provide evidence of coordination. researchgate.netthaiscience.info In far-infrared spectra, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations can be observed, typically below 500 cm⁻¹. These bands are direct evidence of the formation of a coordination bond.

Raman spectroscopy offers complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. mdpi.com In spin-crossover (SCO) complexes, for example, temperature-dependent Raman spectroscopy can monitor changes in the spin state of the metal ion by observing shifts in the vibrational frequencies of the ligands. mdpi.comarxiv.org For instance, shifts in the C≡N stretching frequency of a thiocyanate co-ligand have been used to track the spin transition temperature. mdpi.com While specific Raman studies on this compound complexes are not extensively detailed in the provided context, the principles applied to similar pyridyl-amine ligands are transferable. DFT calculations are often paired with vibrational spectroscopy to assign vibrational modes and to better understand the nature of metal-ligand interactions. arxiv.org

Table 1: Representative Infrared Spectral Data for Related Pyridine-Amine Complexes

| Complex/Ligand | Key Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Schiff bases of aminopyridines | Imine νC=N | 1631–1588 | semanticscholar.org |

| Schiff bases of aminopyridines | Phenolic C–O stretch | 1299–1196 | semanticscholar.org |

| [Mn(NCS)₂(C₆H₈N₂)₂]n | Thiocyanate CN stretch | 2067 | iucr.org |

| [Hg(2-AMPy)I₂] | C=C and C=N (pyridine) | 1583, 1474 | thaiscience.info |

| [Hg(2-AMPy)I₂] | Hg-I and Hg-N stretch | 392, 310 | thaiscience.info |

Note: This table is illustrative and includes data from structurally related ligands to provide context for the expected vibrational modes of this compound complexes.

UV-Vis Spectroscopy for Electronic Transitions and Complexation Studies

Electronic or UV-Vis spectroscopy is a fundamental technique for studying the electronic structure of coordination complexes. It provides information about the d-d electronic transitions of the metal ion and the charge-transfer transitions between the metal and the ligand.

The UV-Vis spectra of complexes with this compound and related ligands typically exhibit two main types of absorption bands: intra-ligand transitions and metal-centered or charge-transfer transitions.

Intra-ligand Transitions: These transitions occur within the ligand itself and are often observed in the ultraviolet region of the spectrum. For pyridine-containing ligands, π-π* transitions of the pyridine ring are common. researchgate.net For example, a band around 254-260 nm is often attributed to the π-π* transition of the pyridine ring. researchgate.net Another type of intra-ligand transition is the n-π* transition, which involves the non-bonding electrons on the nitrogen atoms. In amide-functionalized pyridine ligands, n→π* transitions of the carbonyl group and π→π* transitions of the pyridine ring have been observed at approximately 274 nm and 224 nm, respectively. ikm.org.my

Metal-to-Ligand and Ligand-to-Metal Charge-Transfer (MLCT/LMCT) Transitions: These transitions involve the transfer of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice versa (LMCT). These bands are often more intense than d-d transitions and can provide information about the electronic communication between the metal and the ligand. For a copper(II) complex, a band at 382 nm was attributed to a metal-to-ligand charge transfer. researchgate.net

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. These bands are typically weak and appear in the visible region of the spectrum. The position and number of these bands are indicative of the coordination geometry of the metal complex. For instance, an octahedral Co(II) complex might display transitions corresponding to ⁴T₁g → ⁴T₂g(P) and ⁴T₁g → ⁴A₂g(F). researchgate.net A square planar copper(II) complex showed a transition at 446 nm, assigned to spin-allowed transitions such as ²A₁g ← ²B₁g. researchgate.net

UV-Vis titration is a valuable method for studying complexation in solution. By monitoring the changes in the UV-Vis spectrum upon the addition of a metal ion to a solution of the ligand, or vice versa, the stoichiometry and stability of the resulting complex can be determined. Inconsistent changes in the absorbance of pyridine moieties upon titration with anions have been used to infer interactions between a receptor and anions. ikm.org.my

Table 2: Illustrative UV-Vis Spectral Data for Related Pyridine-Amine Complexes

| Complex/Ligand | Transition Type | Wavelength (λmax, nm) | Reference |

| Pyridine-containing silsesquioxane | π-π* (pyridine ring) | 287 | researchgate.net |

| Amide-functionalized pyridine | n→π* (carbonyl) | 274 | ikm.org.my |

| Amide-functionalized pyridine | π→π* (pyridine) | 224 | ikm.org.my |

| Copper(II) complex | Metal-to-Ligand Charge Transfer | 382 | researchgate.net |

| Copper(II) complex | d-d transition (square planar) | 446 | researchgate.net |

| Gold(III) hydrazone complexes | Intra-ligand/Charge Transfer | 225-500 | mdpi.com |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For coordination complexes of this compound, single-crystal X-ray diffraction can reveal how the ligand coordinates to the metal center. The ligand can act as a chelating agent, binding to a single metal center through its two aminomethyl nitrogen atoms and the pyridine nitrogen atom. Alternatively, it can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

The coordination geometry around the metal ion is a key piece of information obtained from X-ray diffraction. For example, in a manganese(II) thiocyanate complex with the related 3-(aminomethyl)pyridine, the manganese cation is octahedrally coordinated in an all-trans configuration by two terminal N-bonded thiocyanate anions and four co-ligands. iucr.org In a platinum(II) complex with 2-(aminomethyl)pyridine, the Pt(II) atom lies on an inversion center and is coordinated by four nitrogen atoms in a trans configuration. iucr.org

The crystal structure also reveals important details about the conformation of the ligand upon coordination. The dihedral angle between the pyridine ring and the coordination plane of the metal ion can be determined, providing insight into the steric and electronic factors influencing the complex's structure. For instance, in the aforementioned Pt(II) complex, the dihedral angle between the methylpyridine plane and the [PtN₄] coordination plane is 10.4 (2)°. iucr.org

Furthermore, single-crystal X-ray diffraction elucidates the role of counter-ions and solvent molecules in the crystal packing. Hydrogen bonding interactions between the amino groups of the ligand and counter-anions or solvent molecules are frequently observed and play a crucial role in stabilizing the crystal structure. iucr.orgnih.gov For example, in the manganese(II) complex, layers of the coordination polymer are connected into a three-dimensional network by N—H···S hydrogen bonds. iucr.org

Table 3: Selected Crystallographic Data for Complexes with Related Pyridine-Amine Ligands

| Complex | Metal Center | Coordination Geometry | Key Structural Feature | Reference |

| [Mn(NCS)₂(C₆H₈N₂)₂]n | Mn(II) | Octahedral | Layered structure with N—H···S hydrogen bonding | iucr.org |

| Pt(amp)₂₂ | Pt(II) | Square Planar (trans) | Pt(II) on an inversion center | iucr.org |

| [LnL₂][Et₃NH]·THF/H₂O | Ln(III) | Triangular Dodecahedron | Isostructural complexes with hydrogen/halogen bonding | nih.gov |

| [Hg(2-AMPy)I₂] | Hg(II) | Seesaw | τ₄ = 0.77 | thaiscience.info |

Note: amp = 2-(aminomethyl)pyridine, Ln = Nd, Tb, Dy. This table showcases the type of structural information obtained from single-crystal X-ray diffraction for related complexes.

Supramolecular Chemistry and Self Assembly

Host-Guest Interactions

A comprehensive search of scientific literature reveals no specific studies on the host-guest interactions of 3,5-Bis(aminomethyl)pyridine.

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbiturils)

There are no documented instances of this compound forming inclusion complexes with cucurbiturils or other common macrocyclic hosts. Research in this area has focused on other pyridine (B92270) derivatives, but the specific binding behavior of the 3,5-bis(aminomethyl) substituted variant remains unexplored.

Factors Influencing Association Constants and Complex Stability

As no inclusion complexes involving this compound have been reported, there is no available data on the thermodynamic parameters of such interactions. Consequently, information regarding association constants (K_a) and the factors that would influence the stability of these potential complexes, such as pH, temperature, and solvent effects, is not available.

Self-Assembly into Higher-Order Structures

The role of this compound as a building block in the self-assembly of more complex architectures has not been specifically detailed in published research.

Coordination Polymers and Extended Networks

While the coordination chemistry of other aminomethyl-substituted pyridines is documented, there is a lack of studies focusing on this compound as a ligand for the construction of coordination polymers or extended metal-organic networks. The potential for the two aminomethyl groups and the pyridine nitrogen to act as coordination sites for metal ions suggests it could be a versatile ligand, but its use in this capacity has not been reported.

Role of Non-Covalent Interactions in Self-Assembly

There is no specific research analyzing the role of non-covalent interactions, such as hydrogen bonding, π-stacking, or halogen bonding, in directing the self-assembly of structures composed solely of or containing this compound. The presence of primary amine groups suggests a strong potential for hydrogen bonding to play a significant role in its crystal packing and the formation of supramolecular assemblies, but specific structural analyses are not available.

Temperature and Ligand Ratio Dependence in Supramolecular Architecture

Due to the absence of studies on the self-assembly of this compound into higher-order structures, there is no information on how factors like temperature and ligand-to-metal ratios might influence the resulting supramolecular architecture.

Rigid Tripodal Ligands in Supramolecular Design

The structure of this compound, with three nitrogen donor atoms arranged in a pincer-like fashion around a central pyridine core, suggests its potential to function as a rigid tripodal ligand. In this coordination mode, all three nitrogen atoms would bind to a single metal center, forming a stable chelate complex. The rigidity of the pyridine backbone, combined with the conformational flexibility of the aminomethyl arms, could lead to the formation of well-defined coordination spheres around a metal ion.

While the solid-state structures of its coordination polymers often reveal a bridging, bidentate coordination mode leading to extended networks, the capacity for tridentate chelation to a single metal ion remains a key aspect of its potential in supramolecular design. umn.eduresearchgate.net The formation of such a complex would depend on various factors, including the nature of the metal ion (its size, preferred coordination number, and geometry), the solvent system, and the presence of competing ligands or counter-ions.

The design of discrete supramolecular architectures, such as cages, capsules, or complex catenanes, often relies on ligands with well-defined coordination vectors. A tripodal ligand like this compound can, in principle, occupy three coordination sites of a metal ion, leaving other sites available for further assembly with other ligands or metal ions. This "capping" functionality is a common strategy in the rational design of complex supramolecular structures.

Although crystallographic evidence in the searched literature predominantly shows its role in forming 2D polymers, its potential as a rigid tripodal ligand in solution or with specific metal ions that favor a higher coordination number cannot be discounted. Further studies would be required to explore the conditions that favor this tridentate coordination, which would unlock its utility in the design of more complex, zero-dimensional supramolecular assemblies.

Catalytic Applications of 3,5 Bis Aminomethyl Pyridine and Its Complexes

Metal-Organic Catalysts Derived from 3,5-Bis(aminomethyl)pyridine Ligands

Complexes of this compound with various transition metals have been investigated for their catalytic activity. The ligand's ability to form stable chelate structures with metal ions is a key factor in its utility in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the pyridine (B92270) ring or the amino groups, allowing for the optimization of catalyst performance for specific reactions.

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. This reaction is of significant importance in organic synthesis as it provides access to valuable β-nitro alcohols, which are precursors to a variety of functional groups. Copper complexes have been shown to be particularly effective catalysts for the Henry reaction.

While direct catalytic data for this compound complexes in the Henry reaction is not extensively documented in the literature, the catalytic activity of copper(II) complexes with other aminopyridine ligands provides a strong indication of their potential. For instance, a C(1)-symmetric chiral aminopyridine ligand derived from camphor (B46023) and picolylamine has been successfully used in a copper(II)-catalyzed asymmetric Henry reaction. researchgate.net This system, in the presence of Cu(OAc)₂, demonstrated high yields and excellent enantioselectivities for a range of aldehydes. researchgate.net

Given these precedents, it is highly probable that copper(II) complexes of this compound would also serve as effective catalysts for the Henry reaction. The two aminomethyl groups and the pyridine nitrogen can coordinate to a copper(II) center, creating a catalytically active species. The following table summarizes the results obtained with a related copper-aminopyridine catalyst system, which can be considered indicative of the potential performance of a this compound-based catalyst.

Table 1: Asymmetric Henry Reaction Catalyzed by a Copper(II)-Aminopyridine Complex System

| Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Nitromethane | 95 | 96 |

| 4-Nitrobenzaldehyde | Nitromethane | 99 | 98 |

| 4-Methoxybenzaldehyde | Nitromethane | 92 | 95 |

| 2-Naphthaldehyde | Nitromethane | 96 | 97 |

| Cinnamaldehyde | Nitromethane | 85 | 92 |

Data adapted from a study on a related aminopyridine ligand system. researchgate.net

The proposed mechanism for such reactions typically involves the coordination of the aldehyde to the copper center, followed by the deprotonation of the nitroalkane by a basic component of the catalytic system or an external base. The resulting nitronate anion then attacks the coordinated aldehyde to form the β-nitro alcohol product.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a widely used reaction in both academic and industrial settings, particularly for the synthesis of organosilicon compounds. Iron complexes bearing pyridine-containing ligands have emerged as promising catalysts for this transformation, offering a more earth-abundant and less expensive alternative to traditional precious metal catalysts.

While direct studies on this compound-iron complexes for hydrosilylation are not prevalent, extensive research on bis(imino)pyridine and terpyridine iron complexes provides valuable insights into their potential catalytic behavior. acs.orgacs.org These studies have demonstrated that the electronic and steric properties of the pyridine-based ligand play a crucial role in determining the activity and selectivity of the iron catalyst. acs.org

For example, iron dialkyl complexes with aryl-substituted bis(imino)pyridine ligands are effective precursors for the anti-Markovnikov hydrosilylation of 1-octene (B94956) with various silanes. acs.org The catalytic activity is influenced by the nature of the substituents on the aryl groups of the ligand. acs.org Similarly, a terpyridine iron dialkyl complex has shown high activity for the hydrosilylation of 1-octene with different silanes. acs.org

Based on these findings, it is reasonable to expect that an iron complex of this compound could exhibit catalytic activity in hydrosilylation reactions. The following table presents representative data for the hydrosilylation of 1-octene catalyzed by a related terpyridine-iron complex.

Table 2: Hydrosilylation of 1-Octene Catalyzed by a Terpyridine-Iron Complex

| Silane | Conversion (%) |

|---|---|

| (Me₃SiO)₂MeSiH | >95 |

| (EtO)₃SiH | >95 |

Data adapted from a study on a (terpy)Fe(CH₂SiMe₃)₂ catalyst system. acs.org

The mechanism of iron-catalyzed hydrosilylation is believed to involve the formation of an iron-hydride species, which then participates in the catalytic cycle. The pyridine-based ligand plays a critical role in stabilizing the iron center and modulating its reactivity.

The removal of sulfur-containing compounds from fuels is a critical process for environmental protection. Oxidative desulfurization (ODS) is an attractive alternative to traditional hydrodesulfurization, as it can be carried out under milder conditions. Molybdenum complexes have been shown to be effective catalysts for the oxidation of sulfur compounds in fuels.

The catalytic potential of molybdenum complexes with pyridine-based ligands in ODS has been demonstrated. For instance, a binuclear dioxomolybdenum(VI) complex with a bis(2-pyridinecarboxamide) ligand has been shown to be a highly efficient catalyst for the desulfurization of a model fuel. mdpi.com This complex, in a biphasic system with an extraction solvent, effectively oxidized various benzothiophene (B83047) derivatives using hydrogen peroxide as the oxidant. mdpi.com

Given the success of this related system, a molybdenum complex of this compound is a promising candidate for ODS catalysis. The N-donor atoms of the ligand can coordinate to the molybdenum center, creating a stable and active catalyst. The table below summarizes the desulfurization efficiency of the aforementioned binuclear dioxomolybdenum(VI) complex.

Table 3: Oxidative Desulfurization of a Model Fuel Catalyzed by a Dioxomolybdenum(VI)-Pyridinecarboxamide Complex

| Extraction Solvent | Desulfurization after 2h (%) | Desulfurization after 5h (%) |

|---|---|---|

| Methanol | 93 | 92 |

| Acetonitrile | 93 | 92 |

| Ionic Liquid [BMIM]PF₆ | 93 | 92 |

Data adapted from a study on a [(MoO₂Cl₂)₂(L)] catalyst system, where L is (1S,2S)-N,N′-bis(2-pyridinecarboxamide)-1,2-cyclohexane. mdpi.com

The proposed mechanism for molybdenum-catalyzed ODS involves the activation of the oxidant (e.g., H₂O₂) by the molybdenum center to form a highly reactive peroxo species. This species then transfers an oxygen atom to the sulfur compound, converting it to a sulfoxide (B87167) or sulfone, which can be more easily removed from the fuel.

The utilization of carbon dioxide (CO₂) as a renewable C1 feedstock is a major goal in sustainable chemistry. The coupling of CO₂ with epoxides to produce cyclic carbonates or polycarbonates is a particularly attractive route. Zinc complexes have been extensively studied as catalysts for this transformation.

The coordination environment around the zinc center, which is dictated by the supporting ligand, is crucial for the catalytic activity. While there is a lack of specific studies on this compound-zinc complexes for this reaction, the catalytic performance of zinc complexes with other pyridine-containing ligands suggests their potential. For example, zinc halide complexes with substituted pyridine ligands have been shown to be active catalysts for the coupling of CO₂ and epoxides. nih.gov The electronic properties of the pyridine ligand were found to influence the catalytic activity, with electron-donating substituents leading to higher activity. nih.gov

A cobalt complex with a tetradentate aminopyridine ligand has also been reported as an efficient single-component catalyst for the cycloaddition of CO₂ and epoxides. researchgate.net This further supports the potential of metal complexes with aminopyridine ligands in this catalytic application.

The following table shows the catalytic activity of a zinc bromide complex with a pyridine ligand in the coupling of CO₂ and propylene (B89431) oxide.

Table 4: Coupling of Propylene Oxide and CO₂ Catalyzed by a Zinc-Pyridine Complex

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| ZnBr₂ | Pyridine | 80 | 50 | 95 |

Illustrative data based on typical conditions for zinc-catalyzed epoxide/CO₂ coupling.

The mechanism of this reaction is generally believed to involve the activation of the epoxide by the Lewis acidic zinc center and the nucleophilic attack of a co-catalyst or the ligand itself on the epoxide. This is followed by the insertion of CO₂ into the resulting zinc-alkoxide bond to form a zinc-carbonate species, which then undergoes ring-closure to yield the cyclic carbonate and regenerate the catalyst.

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions is essential for the rational design of more efficient catalysts. For metal complexes of this compound, mechanistic studies would focus on the role of the ligand in stabilizing the metal center, activating the substrates, and facilitating the catalytic cycle.

Ligand-to-metal charge transfer (LMCT) is an electronic transition where an electron is transferred from a ligand-based orbital to a metal-based orbital. rsc.org This phenomenon can have a significant impact on the photochemical and photophysical properties of a complex, and can also play a role in its catalytic activity.

In complexes of this compound, the pyridine ring can participate in LMCT processes. The energy of the LMCT band is dependent on the nature of the metal and the ligand. For instance, visible light can induce LMCT between pyridine and a TiO₂ surface, leading to the formation of a pyridine radical cation. rsc.org This process can initiate further chemical reactions. rsc.org

In a catalytic cycle, LMCT can influence the redox properties of the metal center, potentially facilitating steps that involve a change in the oxidation state of the metal. For example, in an oxidative addition step, an LMCT process could pre-activate the complex for reaction. Conversely, in a reductive elimination step, a metal-to-ligand charge transfer (MLCT) process might be involved.

While detailed mechanistic studies focusing specifically on LMCT effects in this compound catalytic systems are not widely available, the principles of LMCT in pyridine-containing complexes are well-established. Spectroscopic techniques such as UV-visible absorption and emission spectroscopy, combined with computational studies, can be used to investigate these charge transfer processes and elucidate their role in the catalytic mechanism.

Influence of Frontier Molecular Orbitals on Catalytic Activity

The catalytic activity of transition metal complexes is fundamentally governed by the electronic interactions between the catalyst and the substrate. Frontier molecular orbital (FMO) theory is a powerful tool for understanding and predicting these interactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a catalyst complex, often referred to as the frontier orbitals, play a crucial role in its reactivity.

For a catalyst derived from a this compound metal complex, the energy and spatial distribution of its HOMO and LUMO would be critical determinants of its catalytic prowess. The HOMO is typically involved in nucleophilic attacks, donating electrons to a suitable acceptor orbital of the substrate. Conversely, the LUMO is involved in electrophilic interactions, accepting electrons from a donor orbital of the substrate.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that influences the kinetic stability and reactivity of the complex. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating interactions with substrates.

A hypothetical scenario for a catalytic cycle could involve the substrate binding to the metal center, an interaction that can be rationalized by considering the overlap between the frontier orbitals of the catalyst and the substrate. For instance, in a hydrogenation reaction, the HOMO of the catalyst might interact with the σ* anti-bonding orbital of a dihydrogen molecule, facilitating its cleavage. Subsequently, the LUMO of the catalyst could interact with the π orbital of an olefin, preparing it for hydride insertion.

Catalyst Selectivity and Efficiency Enhancement

The selectivity and efficiency of a catalyst are paramount for its practical application in chemical synthesis. For catalysts based on this compound complexes, several strategies can be envisaged to enhance these properties, drawing from general principles of catalyst design.

Selectivity Enhancement:

Catalyst selectivity refers to its ability to favor the formation of a specific product over other possible side products. This can be categorized into chemoselectivity (differentiating between different functional groups), regioselectivity (controlling the position of a chemical change), and stereoselectivity (controlling the spatial arrangement of atoms in the product).

Steric Control: The steric environment around the metal center, dictated by the ligand framework, can be a powerful tool for controlling selectivity. For this compound, modifications to the aminomethyl groups or the pyridine backbone can introduce steric bulk. This can create a chiral pocket around the active site, which can be particularly effective in asymmetric catalysis, leading to the preferential formation of one enantiomer over the other.

Electronic Tuning: As discussed previously, modifying the electronic properties of the ligand can influence the electronic character of the metal center. This can be used to fine-tune the catalyst's reactivity towards a specific substrate or functional group. For example, increasing the electron density at the metal center might enhance its reactivity in oxidative addition steps, which can be a key factor in controlling the chemoselectivity of cross-coupling reactions.

Additive Effects: The addition of co-catalysts or additives can significantly influence the selectivity of a catalytic reaction. For instance, in hydrogenations catalyzed by palladium complexes, the presence of acidic or basic additives can alter the reaction pathway and improve the selectivity towards a desired product. While not specifically documented for this compound catalysts, this is a general strategy that could be explored.

Efficiency Enhancement:

Catalyst efficiency is typically measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively.

Ligand Rigidity: The pincer-like structure of this compound provides a rigid coordination environment for the metal center. This rigidity can enhance the stability of the catalyst, preventing decomposition pathways and leading to higher turnover numbers. Further rigidification of the ligand backbone could potentially lead to more robust and efficient catalysts.

Modular Ligand Design: A modular approach to ligand synthesis allows for the systematic variation of steric and electronic properties. By creating a library of this compound derivatives with different substituents, it is possible to screen for catalysts with optimal efficiency for a particular transformation. This high-throughput screening approach can accelerate the discovery of highly efficient catalysts.

Reaction Condition Optimization: The efficiency of a catalytic system is also highly dependent on the reaction conditions, including temperature, pressure, solvent, and substrate-to-catalyst ratio. Careful optimization of these parameters is crucial for maximizing the catalyst's performance.

While the specific research data for enhancing the selectivity and efficiency of this compound-based catalysts is sparse, the general principles of catalyst design provide a clear roadmap for future research in this area. The development of well-defined metal complexes with this versatile ligand holds promise for the discovery of new and improved catalysts for a range of chemical transformations.

Materials Science Applications

Incorporation into Advanced Materials

3,5-Bis(aminomethyl)pyridine serves as a versatile ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine (B92270) ring and the aminomethyl groups can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions.

Research on the closely related ligand, 3-(aminomethyl)pyridine (B1677787), provides insight into the coordination behavior that can be expected from its 3,5-disubstituted counterpart. For instance, the reaction of manganese(II) thiocyanate (B1210189) with 3-(aminomethyl)pyridine results in a coordination polymer with the formula [Mn(NCS)₂(C₆H₈N₂)₂]n. In this structure, the manganese cations are connected by the 3-(aminomethyl)pyridine ligands to form layers. iucr.org These layers are further linked into a three-dimensional network through intermolecular hydrogen bonds. iucr.org Similar layered structures have been observed with other transition metals like cobalt, zinc, and cadmium, demonstrating the robustness of this structural motif. iucr.orgiucr.org

The thermal stability of these coordination polymers is a key characteristic. For example, the manganese-based polymer mentioned above is stable up to approximately 500 K before it begins to decompose. iucr.org The initial decomposition step is often associated with the loss of the aminomethylpyridine ligand. nih.gov

The incorporation of this compound into such frameworks is anticipated to create more complex and potentially more robust network structures due to its ability to bridge multiple metal centers through its two aminomethyl groups and the pyridine nitrogen. The resulting materials could exhibit enhanced thermal and mechanical properties, making them suitable for applications in catalysis, gas storage, and as specialized functional materials.

Table 1: Structural Features of Coordination Polymers with Aminomethylpyridine Ligands

| Metal Ion | Compound Formula | Structural Motif | Key Features |

| Manganese(II) | [Mn(NCS)₂(C₆H₈N₂)₂]n | Layered structure | Isotypic with Zn, Co, and Cd analogues; layers connected by hydrogen bonds. iucr.org |

| Cobalt(II) | [Co(NCS)₂(C₆H₈N₂)₂]n | Layered structure | Co(II) cations linked by 3-(aminomethyl)pyridine ligands into layers. iucr.org |

| Zinc(II) | M(NCS)₂[3-(aminomethyl)pyridine] | Dimeric structure | Two Zn(II) cations are connected by two 3-(aminomethyl)pyridine ligands. iucr.org |

| Cadmium(II) | M(NCS)₂[3-(aminomethyl)pyridine] | Chain and layer structure | Cd(II) cations are linked by μ-1,3-bridging thiocyanate anions into chains, which are further connected into layers by the 3-(aminomethyl)pyridine ligands. iucr.org |

Note: The table is based on research on the related compound 3-(aminomethyl)pyridine, providing a model for the potential behavior of this compound.

Polymeric Derivatives and Macromolecular Systems

The two primary amine functionalities of this compound make it an excellent monomer for the synthesis of various polymeric materials, most notably polyamides. Through polycondensation reactions with dicarboxylic acid chlorides, this compound can be incorporated into polymer backbones, imparting specific properties derived from its rigid pyridine core.

The synthesis of polyamides from diamines and dicarboxylic acid chlorides is a well-established method. For instance, polyamides have been synthesized by reacting pyridine-3,5-dicarbonyl dichloride with various diamines. nih.gov By analogy, the reaction of this compound with a dicarboxylic acid chloride, such as isophthaloyl dichloride, would be expected to yield a polyamide with a repeating unit containing the 3,5-disubstituted pyridine ring.

The general reaction for the formation of such a polyamide can be depicted as follows:

n H₂N-CH₂-(C₅H₃N)-CH₂-NH₂ + n ClOC-(Ar)-COCl → [-HN-CH₂-(C₅H₃N)-CH₂-NH-CO-(Ar)-CO-]n + 2n HCl

The incorporation of the pyridine moiety into the polymer backbone is expected to influence the material's properties significantly. The rigidity of the pyridine ring can lead to polymers with high glass transition temperatures (Tg) and enhanced thermal stability. Furthermore, the presence of the nitrogen atom in the pyridine ring can introduce specific interactions, such as hydrogen bonding, which can affect the polymer's solubility, morphology, and mechanical properties. Aromatic polyamides containing trifluoromethyl groups, for example, have been shown to be soluble in many organic solvents and exhibit good thermal stability and optical transparency. mdpi.com

The resulting macromolecular systems can be processed into films and fibers, potentially finding applications in areas where high performance is required, such as in heat-resistant materials, advanced composites, and specialty membranes.

Functional Materials with Specific Chemical Properties

The unique electronic and structural features of the pyridine ring in this compound and its derivatives can be harnessed to create functional materials with specific chemical and physical properties, particularly in the realm of optics and electronics.

Pyridine-containing compounds and their metal complexes are well-known for their photoluminescent properties. mdpi.com The introduction of a pyridine nucleus into a molecular structure can lead to materials that exhibit fluorescence, a phenomenon that is highly sensitive to the molecular environment and the presence of substituents.

Research on various pyridine derivatives has demonstrated that their emission characteristics can be tuned by modifying the substituents on the pyridine ring. For example, novel pyridine-based fluorescent compounds have been synthesized that exhibit aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases in the aggregated state. beilstein-journals.org These compounds, such as N-methyl-4-((pyridin-2-yl)amino)maleimides, show emission in the visible range, with wavelengths that can be shifted by the introduction of electron-donating or electron-withdrawing groups. beilstein-journals.org

Furthermore, metal complexes incorporating pyridine-based ligands often exhibit strong luminescence. For instance, iridium(III) complexes with bis-cyclometalated ligands and a terpyridine ligand show luminescence in the orange-red region of the spectrum, with emission wavelengths influenced by the nature of the cyclometalated ligand. mdpi.com The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states. mdpi.com

Derivatives of this compound, when incorporated into coordination complexes or as part of larger organic molecules, are expected to exhibit interesting photoluminescent properties. The aminomethyl groups can be further functionalized to introduce other chromophoric or auxochromic groups, providing a pathway to fine-tune the emission color and quantum yield.

Table 2: Photophysical Properties of Selected Pyridine-Based Fluorescent Compounds

| Compound Type | Example Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

| N-methyl-4-((pyridin-2-yl)amino)maleimide | Unsubstituted derivative (4a) | 413 | 553 | - | Ethanol |

| N-methyl-4-((pyridin-2-yl)amino)maleimide | CF₃ substituted derivative (4e) | 415 | - | - | - |

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine | Derivative 3a | - | 545-546 | - | Ethanol |

| 2-amino-6-phenylpyridine-3,4-dicarboxylate | Benzyl substituted amine (2) | 390 | 480 | 0.44 | Ethanol nih.gov |

| Iridium(III) complex | [Ir(ppy)₂(tpy)]PF₆ | - | 572 | 0.0372 | Degassed CHCl₃ mdpi.com |

Note: This table presents data from various pyridine derivatives to illustrate the potential for luminescence in compounds containing a pyridine moiety.

The development of materials for optical data storage is a significant area of materials science research. mdpi.com Materials that can undergo a reversible change in their optical properties upon exposure to light are promising candidates for such applications. Fluorescent molecules, in particular, offer possibilities for high-density data storage.

The pH-sensitive fluorescence of some pyridine derivatives suggests their potential use in data recording. For instance, a fluorescent dye with a pyridine nucleus has been shown to exhibit a change in emission from blue to green upon protonation, which can be triggered by the photo-oxidation of a surrounding polystyrene matrix. acs.org This change in fluorescence can be used to encode information.

While direct research on this compound for optical data storage is not prominent, its derivatives, particularly those exhibiting strong and tunable fluorescence, could be incorporated into polymer films or other matrices. The ability to "write" information by locally altering the chemical environment of the fluorescent molecule (e.g., through photo-induced pH changes) and "read" it by detecting the resulting change in fluorescence is a viable concept for write-once-read-many (WORM) type data storage.

Furthermore, the development of organic light-emitting diodes (OLEDs) relies on materials with efficient electroluminescence. The photoluminescent metal complexes and organic molecules based on pyridine derivatives discussed in the previous section could be investigated for their potential as emissive layers or host materials in OLEDs, contributing to the development of next-generation display technologies.

Computational Chemistry and Theoretical Studies

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For 3,5-Bis(aminomethyl)pyridine, with its hydrogen bond donors (amine groups) and acceptors (pyridine nitrogen), these forces are particularly significant. Computational methods allow for the qualitative and quantitative analysis of these weak interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the entire crystal.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal the prevalence of N-H···N and C-H···N hydrogen bonds, as well as potential π-π stacking interactions involving the pyridine (B92270) ring. The analysis would quantify the percentage contribution of different interactions, such as H···H, H···C, and H···N contacts, which are typically significant in organic molecules. tubitak.gov.trnih.gov While this method is widely applied to coordination compounds and organic molecules, specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density (ρ(r)) to characterize chemical bonding. By identifying critical points in the electron density, QTAIM can distinguish between covalent bonds and non-covalent interactions.

For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature and strength of the interaction. For instance, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals forces. QTAIM has been effectively used to study the interactions between metal ions and ligands containing oxygen, sulfur, and nitrogen donor atoms in various coordination complexes. researchgate.net A QTAIM analysis of a this compound system could precisely characterize the hydrogen bonds and other weak interactions that stabilize its structure. However, specific QTAIM studies focused on this compound have not been identified in the current literature.

Non-Covalent Interaction (NCI) Plot Index

The Non-Covalent Interaction (NCI) plot is a visualization technique that identifies and characterizes non-covalent interactions in real space based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgnih.gov This method generates 3D isosurfaces that highlight regions of non-covalent interactions.

The isosurfaces are color-coded to differentiate the type of interaction:

Blue surfaces indicate strong, attractive interactions such as strong hydrogen bonds.

Green surfaces represent weak, stabilizing interactions like van der Waals forces. researchgate.netjussieu.fr

Red surfaces denote repulsive interactions, such as steric clashes. chemtools.orgjussieu.fr

An NCI plot for this compound would visually map the landscape of non-covalent forces, showing green surfaces for van der Waals interactions around the pyridine ring and potentially blue or green surfaces in the regions of hydrogen bonding involving the aminomethyl groups. This provides an intuitive chemical picture of how the molecule interacts with its neighbors. jussieu.fr At present, published NCI plot analyses specifically for this compound are not available.

Solvation Effects in Reaction Equilibria and Coordination

The solvent environment can significantly influence the stability, structure, and reactivity of molecules, particularly in coordination chemistry. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of a solvent on a solute. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bis(aminomethyl)pyridine and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and metal-catalyzed cross-coupling. For example, phosphinito derivatives are synthesized using Pd(PPh₃)₄ catalysts under reflux conditions (toluene/EtOH/H₂O at 90–105°C) with boronic acid coupling partners . Yield optimization (e.g., 82–99%) depends on reagent stoichiometry, solvent selection, and reaction time. Key intermediates are characterized by NMR and IR spectroscopy to confirm functional group transformations .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns. For example, ¹H NMR in CD₂Cl₂ resolves methylene (-CH₂-) and pyridine ring protons, with integration ratios validating symmetry .

- IR Spectroscopy : Identifies NH₂ stretches (~3300–3400 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- X-Ray Crystallography : Resolves coordination geometry in metal complexes. In [Mn(NCS)₂(C₆H₈N₂)₂]ₙ, octahedral Mn²⁺ centers are confirmed via bond-length analysis (Mn-N ≈ 2.2–2.3 Å) .

- Cyclic Voltammetry : Evaluates redox behavior; supporting data for phosphinito derivatives show quasi-reversible waves indicative of ligand-centered redox activity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies (average deviation <3 kcal/mol). DFT studies predict ligand-metal charge transfer in coordination complexes, with frontier orbitals (HOMO-LUMO gaps) correlating with catalytic activity. For example, phosphinito ligands in Ir complexes show unselective metalation due to electron density mismatches, as modeled by Mulliken population analysis .

Q. What challenges arise when using this compound as a ligand in transition-metal catalysis?

- Methodological Answer :

- Steric Hindrance : Bulky substituents (e.g., di-tert-butyl groups) limit metal accessibility, as seen in Ir-catalyzed alkane dehydrogenation, where ligand redesign improved selectivity .

- Hydrogen Bonding : Intermolecular N–H⋯S interactions in Mn complexes stabilize 3D networks but complicate solubility, requiring solvent optimization (e.g., DMF/THF mixtures) .

- Redox Activity : Ligand-centered electron transfer can compete with metal redox processes, necessitating controlled-potential electrolysis for mechanistic studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for derivatives be resolved?

- Methodological Answer : Discrepancies between solution-phase NMR and solid-state XRD data often arise from dynamic effects (e.g., fluxionality in solution). For example, variable-temperature NMR (-40°C to 25°C) can "freeze" conformers, while Hirshfeld surface analysis of XRD data quantifies intermolecular interactions influencing solid-state packing .

Key Considerations for Experimental Design

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance ligand solubility but may interfere with coordination. Preferential use of CH₂Cl₂ or THF is noted for NMR studies .

- Catalyst Screening : Pd vs. Cu catalysts impact cross-coupling efficiency; Pd(PPh₃)₄ minimizes side reactions in boronic acid couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro